molecular formula C4H9N3O3 B14721472 Ethyl 2-carbamoylhydrazinecarboxylate CAS No. 6315-27-1

Ethyl 2-carbamoylhydrazinecarboxylate

Cat. No.: B14721472
CAS No.: 6315-27-1
M. Wt: 147.13 g/mol
InChI Key: CTXKDHZPBPQKTD-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoylhydrazinecarboxylate: is a chemical compound with the molecular formula C4H9N3O3. It is a derivative of hydrazinecarboxylic acid and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group and a carbamoylhydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamoylhydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable carbamoylating agent. One common method is the reaction of ethyl hydrazinecarboxylate with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-carbamoylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

Ethyl 2-carbamoylhydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-carbamoylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit the activity of hydrolases, affecting the hydrolysis of specific substrates .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-carbamoylhydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6315-27-1

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

ethyl N-(carbamoylamino)carbamate

InChI

InChI=1S/C4H9N3O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,7,9)(H3,5,6,8)

InChI Key

CTXKDHZPBPQKTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)N

Origin of Product

United States

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